molecular formula C18H16N4O2S B2550904 2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide CAS No. 1206990-77-3

2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide

Cat. No.: B2550904
CAS No.: 1206990-77-3
M. Wt: 352.41
InChI Key: XVFRIXXYTPVQBU-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Thiazole derivatives are synthesized through various chemical reactions, including multi-step reactions involving substituted amines, which result in compounds with potential antimycobacterial activity against Mycobacterium tuberculosis (Jadhav et al., 2016). This highlights the compound's role in addressing tuberculosis, a significant global health issue.

  • The structural features of thiazole compounds, such as "5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiazole," are determined using techniques like X-ray diffraction, showcasing the detailed molecular geometry that contributes to their biological activity and potential applications in developing new materials or drug molecules (Malinovskii et al., 2000).

Biological Activities and Applications

  • Novel thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, providing a basis for the development of new therapeutic agents with minimized side effects (Abu‐Hashem et al., 2020).

  • Thiazole-based compounds are also explored for their anticancer activity, with some derivatives showing promising results against specific cancer cell lines. This indicates the potential of thiazole derivatives in cancer research and treatment strategies (Cai et al., 2016).

  • Additionally, thiazole derivatives are investigated for their applications in developing fluorescence sensors for metal ions, demonstrating their utility in analytical chemistry and environmental monitoring. The specific interactions between thiazole compounds and metal ions, leading to enhanced fluorescence, can be harnessed for detecting trace amounts of metals in various samples (Kiani et al., 2020).

Safety and Hazards

The safety and hazards of a specific thiazole compound would depend on its specific structure and properties. Some thiazole derivatives have been used as drugs due to their potent biological activities and relatively low side effects .

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities. Future work may involve the design and synthesis of new thiazole derivatives, the exploration of their biological activities, and the investigation of their mechanisms of action .

Properties

IUPAC Name

2,4-dimethyl-N-[2-(pyridine-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-11-16(25-12(2)20-11)18(24)22-14-8-4-3-7-13(14)21-17(23)15-9-5-6-10-19-15/h3-10H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFRIXXYTPVQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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